![molecular formula C12H12N4O B2873110 N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide CAS No. 2411293-84-8](/img/structure/B2873110.png)
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide, also known as MIBY, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIBY is a member of the imidazoacridinone family of compounds, which have been shown to exhibit a variety of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to induce DNA damage and inhibit the activity of DNA repair enzymes. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to modulate the immune system, enhancing the activity of immune cells that can target and destroy cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods of time. However, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has not been extensively tested in animal models, and its safety profile is not well established.
Orientations Futures
There are several future directions for research on N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide. One area of research could focus on the development of new synthetic methods for N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide that are more efficient and cost-effective. Another area of research could focus on the optimization of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide for use as a radiosensitizer in cancer treatment. Additionally, further studies could be conducted to better understand the mechanism of action of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide can be synthesized by the reaction of 7-methylimidazo[1,2-a]pyrimidin-2-amine with propargyl bromide in the presence of a base. The resulting compound is then treated with hydrochloric acid to yield N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide. This synthesis method has been optimized to produce high yields of pure N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has also been studied for its potential use as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-3-4-11(17)13-7-10-8-16-6-5-9(2)14-12(16)15-10/h5-6,8H,7H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZBVDEWPAHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN2C=CC(=NC2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

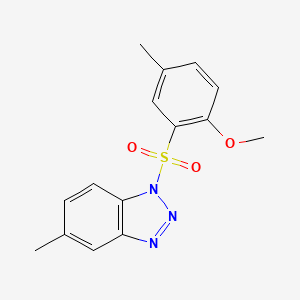
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)
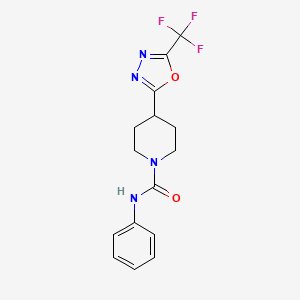
![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2873032.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)
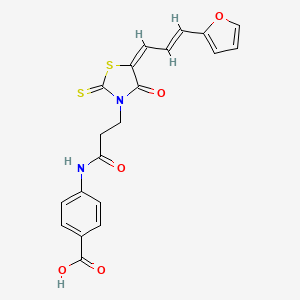
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)
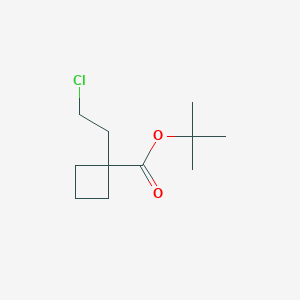

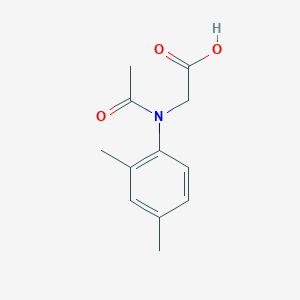
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)
![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)